molecular formula C17H17ClFNO3S B2939997 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1226434-68-9

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No.: B2939997
CAS No.: 1226434-68-9
M. Wt: 369.84
InChI Key: RCSGSEKFFRLHQF-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a sulfonamide-containing pyrrolidine derivative characterized by a 3-chloro-4-fluorophenylsulfonyl group at position 1 and a 4-methoxyphenyl substituent at position 2. The sulfonyl group enhances stability and hydrogen-bonding capacity, while the methoxyphenyl moiety contributes to lipophilicity and π-π interactions .

Synthetic routes for this compound often involve nucleophilic substitution or cycloaddition reactions. For instance, analogous pyrrolidine sulfonamides are synthesized via Staudinger ketene-imine cycloaddition () or catalytic hydrogenation of dihydropyrroline intermediates ().

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c1-23-14-4-2-12(3-5-14)13-8-9-20(11-13)24(21,22)15-6-7-17(19)16(18)10-15/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGSEKFFRLHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClFNO2S
  • Molecular Weight : 335.83 g/mol

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets, which can lead to antimicrobial, anti-inflammatory, and possibly anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrrole-based compounds in combating bacterial infections. For instance, derivatives of pyrrole have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Compound MIC (µg/mL) Target Pathogen
Vancomycin0.5 - 1MRSA
Pyrrole Derivative0.125 - 0.255MRSA

This indicates that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics like vancomycin .

The proposed mechanism of action involves the inhibition of key bacterial enzymes and disruption of cell wall synthesis. The sulfonyl group in the structure is believed to play a critical role in these interactions, enhancing the compound's binding affinity to target proteins within bacterial cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrrole derivatives in clinical settings:

  • Study on Antibacterial Efficacy :
    • Objective : To assess the effectiveness of pyrrole derivatives against resistant bacterial strains.
    • Findings : The study reported that certain derivatives exhibited up to a 62-fold increase in potency against MRSE compared to standard treatments, with MIC values as low as 8 ng/mL .
  • Anti-inflammatory Properties :
    • In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine levels in macrophages, suggesting potential applications in treating inflammatory diseases .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and safety profiles of this compound. Notably, research has shown that modifications in the molecular structure can significantly affect biological activity:

  • Structural Modifications : Alterations in substituents on the pyrrolidine ring can enhance antibacterial activity while reducing toxicity.
  • Safety Profile : Preliminary toxicity assessments indicate that while some derivatives cause skin irritation, they do not exhibit severe cytotoxicity at therapeutic concentrations .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Substituents at Position 1 Substituents at Position 3 Key Functional Groups Reference
Target Compound 3-Chloro-4-fluorophenylsulfonyl 4-Methoxyphenyl Sulfonyl, Methoxy
1-[(4-Methylphenyl)sulfonyl]-2-(4-methoxy)pyrrolidine 4-Methylphenylsulfonyl 4-Methoxyphenyl Sulfonyl, Methoxy
5f () 3-Chloro-4-fluorophenyl Dispirooxindole-β-lactam core Trione, Indoline
PF-2341066 () 2,6-Dichloro-3-fluorophenyl-ethoxy Piperidinyl-pyrazole Fluoro, Chloro, Pyrazole

Key Observations :

  • Methoxy vs. Heterocyclic Substituents : The 4-methoxyphenyl group in the target compound increases lipophilicity relative to the dispirooxindole-β-lactam core in , which may influence membrane permeability .

Key Observations :

  • Catalytic Hydrogenation () : This method offers moderate yields but high stereochemical control, critical for bioactive pyrrolidines.
  • Staudinger Cycloaddition () : Lower yields but generates complex fused-ring systems, highlighting a trade-off between complexity and efficiency .

Table 3: Property Comparison

Compound Melting Point (°C) Solubility (H₂O) LogP Biological Activity Reference
Target Compound 158–160 Low 3.2 Not reported
PF-2341066 () 192–194 Moderate 2.8 c-Met inhibition (IC₅₀: 4 nM)
7 () 145–147 High 1.9 None reported

Key Observations :

  • LogP Differences : The target compound’s higher LogP (3.2) compared to PF-2341066 (2.8) suggests greater membrane permeability but lower aqueous solubility .
  • Biological Relevance : PF-2341066’s pyrazole-piperidine substituents confer potent c-Met inhibition, underscoring the importance of heterocyclic moieties in drug design .

Hydrogen Bonding and Crystal Packing

The sulfonyl group in the target compound participates in strong hydrogen bonds (S=O···H-N), as observed in analogous sulfonamides ().

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